

IUPAC name and synonyms for 4-(oxan-2-yl)aniline

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Compound of Interest

Compound Name: 4-(oxan-2-yl)aniline

Cat. No.: B6171799

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In-Depth Technical Guide: 4-(Oxan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Oxan-2-yl)aniline, a heterocyclic aromatic amine, represents a valuable scaffold in medicinal chemistry and materials science. Its unique structural combination of a rigid aniline ring and a flexible saturated oxane moiety provides a versatile platform for the development of novel therapeutic agents and functional materials. The aniline component offers a key site for further chemical modification, while the oxane ring can influence solubility, metabolic stability, and conformational properties. This guide provides a comprehensive overview of the chemical identity, properties, and synthesis of **4-(oxan-2-yl)aniline**, tailored for professionals in research and development.

Chemical Identity and Nomenclature

The compound with the chemical structure of an aniline ring substituted with an oxane group at the fourth position is systematically named according to IUPAC nomenclature.

IUPAC Name: 4-(Tetrahydro-2H-pyran-2-yl)aniline

A more contemporary and equally correct IUPAC name, recognizing "oxane" as the preferred name for the tetrahydropyran ring, is:

4-(Oxan-2-yl)aniline

Synonyms:

- 2-(4-Aminophenyl)-tetrahydro-pyran
- 4-(Tetrahydropyran-2-yl)aniline

Physicochemical Properties

While extensive experimental data for **4-(oxan-2-yl)aniline** is not widely published in readily available literature, the physicochemical properties of its hydrochloride salt and related derivatives provide valuable insights. The data for closely related compounds are summarized below to offer a comparative reference.

Property	Value (for 4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride)	Reference
Molecular Formula	C ₁₂ H ₁₈ ClNO ₂	
Molecular Weight	243.73 g/mol	
Appearance	Solid	
InChI	1S/C12H17NO2.ClH/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12;/h4-7,12H,1-3,8-9,13H2;1H	
InChI Key	IGOUSOFFSYKTMB-UHFFFAOYSA-N	
SMILES	NC1=CC=C(C=C1)OCC2OCC2.[H]Cl	

Synthesis and Experimental Protocols

The synthesis of **4-(oxan-2-yl)aniline** and its derivatives is of significant interest for generating compound libraries for drug discovery. While a specific, detailed protocol for the parent compound is not ubiquitously documented, general synthetic strategies for related tetrahydropyran-substituted anilines often involve the coupling of a protected aniline derivative with a suitable tetrahydropyran precursor, followed by deprotection.

One plausible synthetic approach is visualized in the workflow diagram below. This general scheme illustrates the key transformations that could be employed.

Caption: A potential synthetic workflow for **4-(oxan-2-yl)aniline**.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran moiety is a common structural motif in many approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties. Similarly, the aniline scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapies. The combination of these two fragments in **4-(oxan-2-yl)aniline** makes it and its derivatives attractive candidates for drug discovery programs.

Derivatives of tetrahydropyran-substituted anilines have been investigated as potent inhibitors of various protein kinases. For instance, compounds incorporating this scaffold have shown inhibitory activity against Transforming Growth Factor- β (TGF- β) type I receptor, also known as Activin-Like Kinase 5 (ALK5). ALK5 is a key mediator in cell growth, differentiation, and apoptosis, and its signaling pathway is often dysregulated in cancer and fibrosis.

The general signaling pathway of ALK5 is depicted below:

Caption: Simplified TGF- β /ALK5 signaling pathway.

While **4-(oxan-2-yl)aniline** itself has not been extensively characterized as a direct inhibitor, it serves as a crucial building block for more complex molecules designed to target such pathways. The development of derivatives often involves the substitution on the aniline's amino group to achieve specific interactions with the target protein's active site.

Conclusion

4-(Oxan-2-yl)aniline is a chemical entity with significant potential in the field of drug discovery and development. Its straightforward, yet versatile, structure provides a foundation for the synthesis of a wide array of derivatives. While public domain data on the specific biological activity and detailed experimental protocols of the parent compound are limited, the exploration of its derivatives continues to be a promising area of research, particularly in the development of targeted therapies. This guide serves as a foundational resource for researchers and scientists looking to leverage the unique properties of this compound in their work.

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